Cas no 1547835-92-6 (3-(benzyloxy)-3-methylazetidine)

3-(benzyloxy)-3-methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(benzyloxy)-3-methylazetidine
- Azetidine, 3-methyl-3-(phenylmethoxy)-
- AKOS021387009
- 1547835-92-6
- EN300-1861469
-
- インチ: 1S/C11H15NO/c1-11(8-12-9-11)13-7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
- InChIKey: GEYYRGQCAQSACX-UHFFFAOYSA-N
- SMILES: N1CC(C)(OCC2=CC=CC=C2)C1
計算された属性
- 精确分子量: 177.115364102g/mol
- 同位素质量: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- XLogP3: 1.2
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- Boiling Point: 253.1±33.0 °C(Predicted)
- 酸度系数(pKa): 9.75±0.40(Predicted)
3-(benzyloxy)-3-methylazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1861469-5.0g |
3-(benzyloxy)-3-methylazetidine |
1547835-92-6 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1861469-0.5g |
3-(benzyloxy)-3-methylazetidine |
1547835-92-6 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1861469-2.5g |
3-(benzyloxy)-3-methylazetidine |
1547835-92-6 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1861469-0.05g |
3-(benzyloxy)-3-methylazetidine |
1547835-92-6 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1861469-10g |
3-(benzyloxy)-3-methylazetidine |
1547835-92-6 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1861469-5g |
3-(benzyloxy)-3-methylazetidine |
1547835-92-6 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1861469-0.25g |
3-(benzyloxy)-3-methylazetidine |
1547835-92-6 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1861469-0.1g |
3-(benzyloxy)-3-methylazetidine |
1547835-92-6 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1861469-1.0g |
3-(benzyloxy)-3-methylazetidine |
1547835-92-6 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1861469-10.0g |
3-(benzyloxy)-3-methylazetidine |
1547835-92-6 | 10g |
$5037.0 | 2023-05-26 |
3-(benzyloxy)-3-methylazetidine 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
3-(benzyloxy)-3-methylazetidineに関する追加情報
Introduction to 3-(benzyloxy)-3-methylazetidine (CAS No. 1547835-92-6)
3-(benzyloxy)-3-methylazetidine, identified by its Chemical Abstracts Service (CAS) number 1547835-92-6, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic compound belongs to the azetidine class, characterized by a four-membered ring containing two carbon atoms and one nitrogen atom. The presence of a benzyl ether group at the 3-position and a methyl substituent at the same position imparts unique reactivity and potential biological activity, making it a valuable intermediate in drug development and material science.
The structural features of 3-(benzyloxy)-3-methylazetidine make it an intriguing candidate for further exploration in medicinal chemistry. The benzyl ether moiety can serve as a protecting group or a bioisostere, while the methyl group can influence steric and electronic properties. These characteristics have prompted researchers to investigate its utility in synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been growing interest in azetidine derivatives due to their potential applications in treating various diseases. For instance, studies have demonstrated that azetidine-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The introduction of functional groups such as the benzyl ether and methyl substituents enhances the versatility of 3-(benzyloxy)-3-methylazetidine, allowing for further derivatization and optimization.
One of the most compelling aspects of 3-(benzyloxy)-3-methylazetidine is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its scaffold to develop molecules with improved pharmacokinetic profiles and enhanced target specificity. For example, modifications at the 3-position can lead to compounds with altered binding affinities to biological targets, which is crucial for developing effective drugs.
The benzyl ether group in 3-(benzyloxy)-3-methylazetidine is particularly noteworthy, as it can be easily modified or removed under specific conditions. This flexibility allows chemists to tailor the compound for various synthetic pathways, making it a versatile intermediate in drug discovery. Additionally, the presence of the methyl group contributes to steric hindrance, which can be exploited to improve drug-like properties such as solubility and metabolic stability.
Recent advancements in computational chemistry have further highlighted the potential of 3-(benzyloxy)-3-methylazetidine. Molecular modeling studies have revealed that this compound can interact with biological targets in unique ways, offering insights into its possible applications. These studies have also identified key structural motifs that can be optimized to enhance binding affinity and selectivity.
In conclusion, 3-(benzyloxy)-3-methylazetidine (CAS No. 1547835-92-6) represents a promising compound in pharmaceutical research. Its unique structural features and reactivity make it an excellent candidate for synthesizing novel therapeutic agents. As research continues to uncover new applications for azetidine derivatives, compounds like 3-(benzyloxy)-3-methylazetidine are likely to play an increasingly important role in drug development and material science.
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